7-Fluoroquinolin-2(1H)-one
Overview
Description
7-Fluoroquinolin-2(1H)-one is a compound that belongs to the class of organic compounds known as quinolones. Quinolones are aromatic compounds containing a quinoline moiety, which is a fused ring structure composed of a benzene ring and a pyridine ring. The fluoroquinolones are a family of synthetic broad-spectrum antibacterial agents that have a fluorine atom at the 7 position and a keto group at the 2 position of the quinoline ring .
Synthesis Analysis
The synthesis of various quinolin-2(1H)-one derivatives has been reported in the literature. For instance, 3-hydroxyquinolin-2(1H)-ones derivatives were synthesized and evaluated as inhibitors of influenza A endonuclease, with the synthesis involving Suzuki-coupling of p-fluorophenylboronic acid with monobrominated derivatives . Another study reported the synthesis of fluoroquinolone-pyrazine conjugates using benzotriazole chemistry, which showed antimicrobial properties . Additionally, the synthesis of 7-fluoroquinazoline-2,4-diol, an intermediate of small molecule anticancer drugs, was achieved through cyclization, chlorination, and nucleophilic substitution starting from 2-amino-4-fluoro benzoic acid and urea .
Molecular Structure Analysis
The molecular structure of quinolone derivatives is crucial for their biological activity. An X-ray crystal structure of a 7-(p-fluorophenyl)-3-hydroxyquinolin-2(1H)-one complexed with influenza endonuclease revealed that the molecule chelates to two metal ions at the active site of the enzyme, which is essential for its inhibitory activity . The configurations of other quinolone derivatives, such as flumequine, were established by X-ray structures of diastereoisomeric salts .
Chemical Reactions Analysis
Quinolone derivatives can undergo various chemical reactions, including nucleophilic substitution, where the C-7 fluorine atom can be displaced by cyclic amines . The reactivity of these compounds is influenced by their functional groups and the presence of fluorine, which can affect the electronic properties of the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinolone derivatives are influenced by their molecular structure. For example, the strong emission properties of 7-hydroxyindazolo[2,3-b]isoquinolin-12(7H)-one derivatives in aqueous solution were reported, with absorption at 349–374 nm and emission at 409–483 nm . The stability of these compounds in different pH conditions was also noted, which is important for their potential use as fluorophores . Tautomerism in 7-hydroxyquinoline was studied, showing solvent-dependent equilibrium between enol and keto/zwitterion tautomers, with unique spectral signatures in water .
Scientific Research Applications
Interaction with Lysozyme and Cytotoxicity Analysis :
- Hemalatha et al. (2016) investigated the interaction of a derivative of 7-Fluoroquinolin-2(1H)-one with lysozyme using spectrophotometric studies and confirmed this interaction through circular dichroism and NMR study. The importance of fluorine in this compound was justified, and its cytotoxicity was assessed using HeLa cancer cells (Hemalatha, Madhumitha, Al-Dhabi, & Arasu, 2016).
Photophysical and Electrochemical Studies :
- Kamble et al. (2017) conducted photophysical and electrochemical studies on novel 2,3-dihydroquinazolin-4(1H)-ones, including derivatives of 7-Fluoroquinolin-2(1H)-one. They investigated their optical and electrochemical properties and evaluated their anticancer activity (Kamble et al., 2017).
Inhibitors of Influenza A Endonuclease :
- Sagong et al. (2013) synthesized several derivatives of 3-hydroxyquinolin-2(1H)-ones and evaluated them as inhibitors of influenza A endonuclease. Their study found that certain derivatives, including those with fluorophenyl groups, were potent inhibitors of H1N1 influenza A endonuclease (Sagong et al., 2013).
Synthesis and Characterization of Novel Derivatives :
- Kubica et al. (2018) designed and synthesized new derivatives of 7-amino-4-methylquinolin2(1H)-one, evaluating their anticancer activity. Their in vitro tests on a series of compounds showed selective activity for cancer cells, with differences in activity across cancer types (Kubica et al., 2018).
Strong Emission Properties in Aqueous Solution :
- Chang et al. (2019) reported on the strong emission properties of 7-hydroxyindazolo[2,3-b]isoquinolin-12(7H)-one derivatives in aqueous solution, expanding the study of new fluorophores that produce strong fluorescence in such conditions (Chang et al., 2019).
Synthesis of Hybrid Molecules with Antimicrobial Properties :
- Savateev et al. (2021) developed an atom-efficient method for synthesizing hybrid molecules by combining fragments of fluoroquinolone with triazolopyrimidines. This was seen as a promising approach to expanding the diversity of fluoroquinolones and combating antibiotic resistance (Savateev et al., 2021).
Fluorescent Sensors for Magnesium in Living Cells :
- Farruggia et al. (2006) developed diaza-18-crown-6 hydroxyquinoline derivatives as effective Mg(2+) indicators for use in total Mg(2+) assessment and confocal imaging in living cells (Farruggia et al., 2006).
Antitubercular Potency of 4-Hydroxyquinolin-2(1H)-ones :
- De Macedo et al. (2017) synthesized a library of substituted 4-hydroxyquinolin-2(1H)-ones and found that certain derivatives showed significant inhibitory concentrations against Mycobacterium tuberculosis and Mycobacterium bovis without acute toxicity or genotoxicity (De Macedo et al., 2017).
Safety And Hazards
The safety data sheet for 7-Fluoroquinolin-2(1H)-one indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
properties
IUPAC Name |
7-fluoro-1H-quinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c10-7-3-1-6-2-4-9(12)11-8(6)5-7/h1-5H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFWGOPYTUCFDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)N2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90597772 | |
Record name | 7-Fluoroquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90597772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoroquinolin-2(1H)-one | |
CAS RN |
148136-14-5 | |
Record name | 7-Fluoroquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90597772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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